rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid
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Overview
Description
rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the compound . This method is preferred due to its versatility and sustainability compared to traditional batch processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors is advantageous in industrial settings due to their ability to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect amine groups during reactions, allowing for selective modifications of the compound. The bicyclic structure also contributes to its stability and reactivity in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another compound containing the tert-butoxycarbonyl group, used for similar protective purposes in organic synthesis.
Bicyclic lactams: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid is unique due to its combination of a tert-butoxycarbonyl group and a bicyclic structure, which provides both stability and reactivity. This makes it particularly useful in complex organic syntheses and various scientific applications.
Properties
Molecular Formula |
C12H19NO5 |
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Molecular Weight |
257.28 g/mol |
IUPAC Name |
(1R,5S,7R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-7-4-8(6-13)17-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m1/s1 |
InChI Key |
LUXMGOLMSCBEDO-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)O[C@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)OC2C(=O)O |
Origin of Product |
United States |
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